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Compound of Interest

Compound Name: ZLNO024 hydrochloride
Cat. No.: B1574216
Get Quote

Executive Summary

ZLNO024 Hydrochloride (ZLN024) is a direct, allosteric activator of AMPK, a master regulator
of cellular energy homeostasis.[1] Identified through high-throughput scintillation proximity
assays (SPA), ZLN024 distinguishes itself by activating AMPK heterotrimers (specifically

and
) and protecting the critical Thr-172 residue from dephosphorylation by protein phosphatase 2C
(PP2C

).[1] Unlike indirect activators (e.g., metformin) that alter the AMP:ATP ratio, ZLN024 binds
directly to the kinase, making it a valuable tool for studying AMPK signaling without
mitochondrial toxicity.

Key Compound Data:
e IUPAC Name: 2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride

e CAS Number: 1883548-91-1 (HCI salt); 723249-01-2 (Free base)
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e Molecular Formula:
e Molecular Weight: 361.69 g/mol

o Target: AMPK (Allosteric site)[1][2]

Mechanism of Action & Signhaling Logic

ZLNO24 operates via a dual-mode mechanism that mimics the physiological effects of AMP
binding, yet it functions independently of cellular energy charge (ADP/ATP ratio).

Allosteric Activation

ZLLN024 binds to the allosteric drug and metabolite (ADaM) site, located at the interface of the
AMPK

-subunit and
-subunit. This binding induces a conformational change that:

o Directly increases kinase activity: Enhances the catalytic efficiency (

) of the enzyme.

« Inhibits Dephosphorylation: Sterically or conformationally hinders the access of
phosphatases (specifically PP2C

) to the activation loop threonine (Thr-172).

Signaling Pathway Diagram

The following diagram illustrates the position of ZLN024 within the AMPK signaling cascade,
highlighting its distinct entry point compared to upstream kinase activators.
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Caption: ZLN024 activates AMPK directly and prevents inactivation by blocking PP2Ca-
mediated dephosphorylation of Thr-172.[1][3][4][5]

Chemical Synthesis of ZLN024 Hydrochloride

While ZLN024 was originally identified via high-throughput screening of compound libraries, the
rational synthesis for scale-up and optimization follows a convergent thioether formation
strategy. This protocol ensures high purity and yield suitable for in vivo studies.

Retrosynthetic Analysis

The structure disconnects at the sulfur-alkyl bond. The most efficient forward synthesis involves
the nucleophilic attack of 2-mercaptopyrimidine on a phenoxy-ethyl halide electrophile.

Synthesis Workflow Diagram
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Caption: Convergent synthesis of ZLN024 HCI via sequential alkylation and thioether
formation.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-bromoethoxy)-2-bromo-4-methylbenzene

e Reagents: 2-Bromo-4-methylphenol (1.0 eq), 1,2-dibromoethane (3.0 eq), Potassium
Carbonate (

, 2.0 eq).

e Solvent: Acetonitrile (ACN) or Acetone.

e Procedure:
o Dissolve 2-bromo-4-methylphenol in ACN.
o Add anhydrous

and stir at room temperature for 15 min.

o Add 1,2-dibromoethane dropwise (excess prevents dimerization).
o Reflux at 80°C for 12—-16 hours.

o Workup: Cool, filter off solids, and concentrate the filtrate. Purify via silica gel column
chromatography (Hexanes/EtOAC) to yield the bromo-ether intermediate.
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Step 2: Synthesis of ZLN024 (Free Base)

o Reagents: Intermediate from Step 1 (1.0 eq), 2-Mercaptopyrimidine (1.1 eq), Cesium
Carbonate (

) or
(2.0 eq).

e Solvent: DMF (Dimethylformamide).[6]
e Procedure:
o Dissolve 2-mercaptopyrimidine in dry DMF.
o Add base and stir to generate the thiolate anion.
o Add the bromo-ether intermediate slowly.[7]
o Heat to 80°C for 4—6 hours under nitrogen atmosphere.

o Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry
over

, and concentrate.
Step 3: Salt Formation (ZLN024 Hydrochloride)

e Procedure:

o

Dissolve the free base in a minimal amount of Dichloromethane (DCM) or Ethanol.

[e]

Add 4M HCI in Dioxane (or HCI gas in diethyl ether) dropwise at 0°C.

(¢]

A white precipitate (ZLN024 HCI) will form immediately.

Filter the solid, wash with cold ether, and dry under vacuum.

[¢]

Pharmacological Profiling & Validation
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To validate ZLNO24 activity, researchers must assess both kinase activation and metabolic

outcomes.

In Vitro Potency Data

ZLLN024 demonstrates isoform-specific potency. The following table summarizes the EC50

values for recombinant human AMPK heterotrimers.

EC50 (
AMPK Isoform Max Activation (Fold)
M)
0.42 1.5x
0.95 1.7x
1.10 1.7x
0.13 1.6x

Biological Validation Protocols

Assay 1: Protection from Dephosphorylation
o Objective: Confirm ZLN024 prevents PP2C

activity on AMPK.

e Method: Incubate pre-phosphorylated AMPK (pThr172) with PP2C

in the presence/absence of ZLN024.

e Readout: Western blot for pThrl72. ZLN024 treatment should maintain high pThrl72 levels

compared to vehicle control.

Assay 2. Glucose Uptake (L6 Myotubes)

o Cell Line: L6 rat skeletal muscle cells (differentiated).

e Treatment: ZLN024 (10-50
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M) for 3 hours.

e Tracer: 2-Deoxy-D-[3H]glucose.

e Result: Expect ~1.5 to 2-fold increase in glucose uptake, inhibitable by Compound C (AMPK
inhibitor) or AMPK siRNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Discovery and Synthesis of ZLN024
Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
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synthesis-of-zIn024-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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